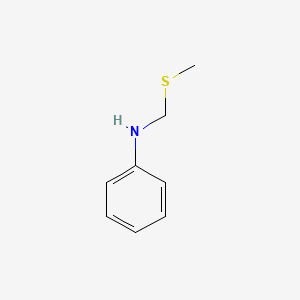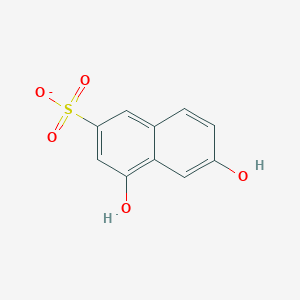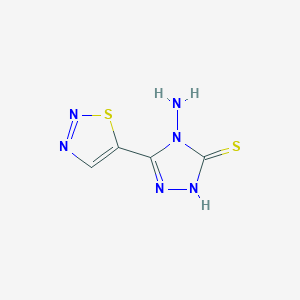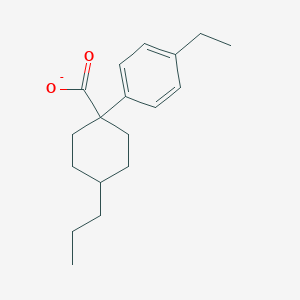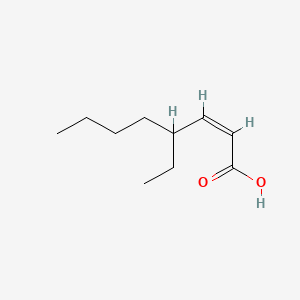
2-Octenoic acid, 4-ethyl-, (2Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octenoic acid, 4-ethyl-, (2Z)- is an organic compound with the molecular formula C10H18O2. It is a type of unsaturated fatty acid with a double bond in the (2Z)-configuration. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Octenoic acid, 4-ethyl-, (2Z)- can be synthesized through several methods. One common approach involves the acid-catalyzed esterification of 4-octenoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to accelerate the process. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of 2-Octenoic acid, 4-ethyl-, (2Z)- often involves large-scale esterification processes. These processes are optimized for efficiency and yield, using continuous reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Octenoic acid, 4-ethyl-, (2Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated fatty acids.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Octenoic acid, 4-ethyl-, (2Z)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research explores its potential therapeutic properties and its use in drug development.
Industry: It is utilized in the production of resins, pharmaceuticals, and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Octenoic acid, 4-ethyl-, (2Z)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act on enzymes involved in fatty acid metabolism, influencing various cellular processes. The compound’s effects are mediated through its ability to modulate enzyme activity and alter metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Octenoic acid, ethyl ester, (Z)-: This compound has a similar structure but differs in the position of the double bond and the ester group.
Butenoic acid: Another unsaturated fatty acid with different chain length and functional groups.
Uniqueness
2-Octenoic acid, 4-ethyl-, (2Z)- is unique due to its specific configuration and the presence of an ethyl group at the fourth position. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
90464-78-1 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(Z)-4-ethyloct-2-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-9(4-2)7-8-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)/b8-7- |
InChI-Schlüssel |
RTSYTZNKRVDRRT-FPLPWBNLSA-N |
Isomerische SMILES |
CCCCC(CC)/C=C\C(=O)O |
Kanonische SMILES |
CCCCC(CC)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)

![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)



![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
